molecular formula C31H28N4O4S B2773209 3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 1111005-40-3

3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2773209
CAS No.: 1111005-40-3
M. Wt: 552.65
InChI Key: LXKHPDABQURCRX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features that are common in pharmaceutical compounds. These include the indole group, a common structure in many natural products and pharmaceuticals, and the quinazoline group, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the specific functional groups present. For example, the presence of the indole group might make the compound somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Transformations

Research has shown the synthesis of novel hetarylquinolines, including those with thiazolidine and dihydrothiazole rings, based on substituted hydrazinocarbothioamides and sulfanyl analogs. These methods highlight the versatility of quinazoline derivatives in chemical synthesis and potential for generating bioactive molecules (Aleqsanyan & Hambardzumyan, 2021).

Biological and Pharmacological Screening

Quinazoline derivatives have been synthesized for biological and pharmacological screening, indicating their relevance in drug discovery. These compounds, including fluoro substituted benzothiazoles, have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing their broad spectrum of potential therapeutic applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Antimicrobial Agents

The synthesis and characterization of new quinazolines as potential antimicrobial agents have been explored, emphasizing their activity against bacteria and fungi. This research underscores the potential of quinazoline derivatives in developing new antibiotics and antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antioxidant Activity

Quinazoline derivatives have also been evaluated as antioxidants in lubricating oils, indicating their utility beyond pharmacology into industrial applications. Such studies demonstrate the chemical versatility and applicability of quinazoline derivatives in various domains, including as corrosion inhibitors and performance enhancers in petroleum products (Habib, Hassan, & El‐Mekabaty, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information, it’s hard to say exactly what the mechanism of action of this compound would be .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties. If it shows promising biological activity, it could also be studied as a potential pharmaceutical .

Properties

IUPAC Name

3-benzyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N4O4S/c36-28(25-17-32-26-11-5-4-10-23(25)26)19-40-31-34-27-15-21(29(37)33-16-22-9-6-14-39-22)12-13-24(27)30(38)35(31)18-20-7-2-1-3-8-20/h1-5,7-8,10-13,15,17,22,32H,6,9,14,16,18-19H2,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKHPDABQURCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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